3-[(4-Aminophenyl)disulfanyl]-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Aminophenyl)disulfanyl]-L-alanine is a chemical compound with the molecular formula C9H12N2O2S2 It is characterized by the presence of a disulfide bond linking a 4-aminophenyl group to an L-alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Aminophenyl)disulfanyl]-L-alanine typically involves the formation of the disulfide bond between 4-aminophenyl and L-alanine. One common method is the oxidative coupling of thiol precursors. For instance, 4-aminothiophenol can be reacted with L-alanine under oxidative conditions to form the desired disulfide bond. The reaction can be carried out using oxidizing agents such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Aminophenyl)disulfanyl]-L-alanine can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield the corresponding thiols.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Acylated or alkylated derivatives.
Scientific Research Applications
3-[(4-Aminophenyl)disulfanyl]-L-alanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in redox biology due to the presence of the disulfide bond.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Aminophenyl)disulfanyl]-L-alanine involves its ability to undergo redox reactions due to the disulfide bond. This bond can be reduced to form thiols, which can then participate in various biochemical pathways. The compound may interact with molecular targets such as enzymes or receptors, modulating their activity through redox mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Dithiobis[benzenamine]
- 3,3’-Diaminodiphenyl Disulfide
- Bis(3-aminophenyl) Disulfide
Uniqueness
3-[(4-Aminophenyl)disulfanyl]-L-alanine is unique due to the presence of the L-alanine moiety, which imparts specific stereochemical properties and potential biological activity. This distinguishes it from other disulfide-containing compounds that may lack this amino acid component.
Properties
CAS No. |
32933-99-6 |
---|---|
Molecular Formula |
C9H12N2O2S2 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(4-aminophenyl)disulfanyl]propanoic acid |
InChI |
InChI=1S/C9H12N2O2S2/c10-6-1-3-7(4-2-6)15-14-5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m0/s1 |
InChI Key |
OLXFRMPFWJNQFO-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N)SSC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=CC=C1N)SSCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.